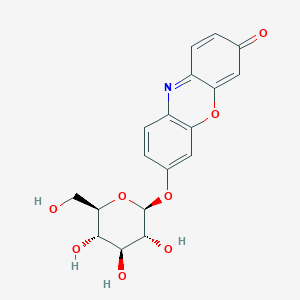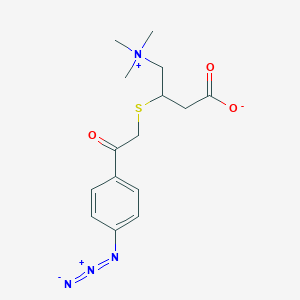
FKBRJRKUIFKYLG-UHFFFAOYSA-M
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sodium hydroxide . Sodium hydroxide is a highly caustic metallic base and alkali salt. It is commonly known as caustic soda or lye. Sodium hydroxide is widely used in various industrial processes, including the manufacture of paper, textiles, and detergents, as well as in water treatment and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium hydroxide is typically produced through the chloralkali process , which involves the electrolysis of sodium chloride solution (brine). The reaction conditions include:
Electrolysis: An electric current is passed through the brine solution, resulting in the production of chlorine gas at the anode and hydrogen gas at the cathode. Sodium hydroxide is formed in the solution.
Reaction: [ 2NaCl + 2H_2O \rightarrow 2NaOH + Cl_2 + H_2 ]
Industrial Production Methods
In industrial settings, sodium hydroxide is produced using either the membrane cell process , diaphragm cell process , or mercury cell process . The membrane cell process is the most environmentally friendly and widely used method. It involves the use of ion-exchange membranes to separate the anode and cathode compartments, allowing for the selective passage of ions and preventing the mixing of chlorine and sodium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions
Sodium hydroxide undergoes various types of chemical reactions, including:
Neutralization: Reacts with acids to form water and salts. [ NaOH + HCl \rightarrow NaCl + H_2O ]
Saponification: Reacts with fats and oils to produce soap and glycerol. [ C_3H_5(COOH)_3 + 3NaOH \rightarrow C_3H_5(OH)_3 + 3RCOONa ]
Precipitation: Reacts with metal ions to form insoluble hydroxides. [ NaOH + CuSO_4 \rightarrow Cu(OH)_2 + Na_2SO_4 ]
Common Reagents and Conditions
Common reagents used in reactions with sodium hydroxide include hydrochloric acid, sulfuric acid, and various metal salts. The reactions typically occur under ambient conditions, although some may require heating or specific pH levels.
Major Products
The major products formed from reactions involving sodium hydroxide include salts (e.g., sodium chloride, sodium sulfate), soaps, and metal hydroxides (e.g., copper hydroxide).
Aplicaciones Científicas De Investigación
Sodium hydroxide has numerous scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of biological samples and the extraction of DNA and RNA.
Medicine: Utilized in the production of pharmaceuticals and as a cleaning agent for medical equipment.
Industry: Integral in the manufacture of paper, textiles, detergents, and water treatment processes.
Mecanismo De Acción
Sodium hydroxide exerts its effects through its strong basicity and ability to dissociate in water to form hydroxide ions (OH-). These hydroxide ions can neutralize acids, break down organic materials, and precipitate metal ions. The molecular targets and pathways involved include:
Neutralization: Hydroxide ions react with hydrogen ions (H+) to form water.
Saponification: Hydroxide ions break ester bonds in fats and oils, forming soap and glycerol.
Precipitation: Hydroxide ions react with metal cations to form insoluble metal hydroxides.
Comparación Con Compuestos Similares
Sodium hydroxide can be compared with other strong bases, such as potassium hydroxide and calcium hydroxide. While all three compounds are strong bases and share similar chemical properties, they differ in their solubility, reactivity, and industrial applications.
Potassium hydroxide: More soluble in water and used in the production of liquid soaps and biodiesel.
Calcium hydroxide: Less soluble in water and used in construction (e.g., lime mortar) and water treatment.
Similar compounds include:
- Potassium hydroxide (KOH)
- Calcium hydroxide (Ca(OH)_2)
- Lithium hydroxide (LiOH)
These compounds share the ability to dissociate in water to form hydroxide ions, but they differ in their physical properties and specific applications.
Propiedades
Número CAS |
102504-38-1 |
|---|---|
Fórmula molecular |
C13H19ClN3O- |
Peso molecular |
268.76 g/mol |
Nombre IUPAC |
N-ethyl-N-[(2-phenyl-2,3-dihydro-1,3,4-oxadiazol-5-yl)methyl]ethanamine;chloride |
InChI |
InChI=1S/C13H19N3O.ClH/c1-3-16(4-2)10-12-14-15-13(17-12)11-8-6-5-7-9-11;/h5-9,13,15H,3-4,10H2,1-2H3;1H/p-1 |
Clave InChI |
FKBRJRKUIFKYLG-UHFFFAOYSA-M |
SMILES |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
SMILES canónico |
CCN(CC)CC1=NNC(O1)C2=CC=CC=C2.[Cl-] |
Sinónimos |
delta(sup 4)-1,2,4-Oxadiazoline, 5-((diethylamino)methyl)-3-phenyl-, h ydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



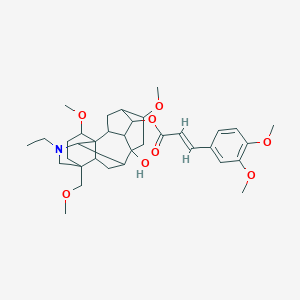
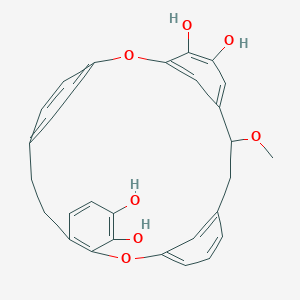
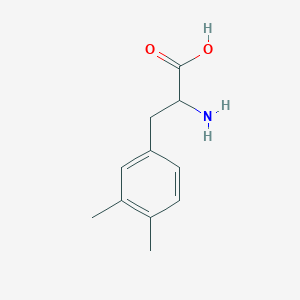
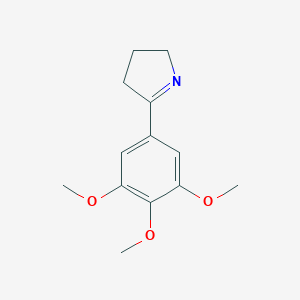
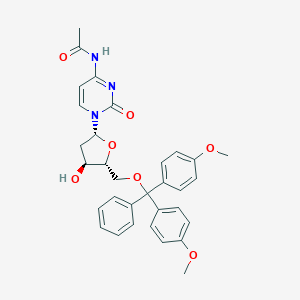
![4-bromo-2-methyl-5-[(1R)-1,2,2-trimethylcyclopent-3-en-1-yl]phenol](/img/structure/B25092.png)

![8-Methyl-3-propan-2-yl-8-azabicyclo[3.2.1]octane](/img/structure/B25094.png)
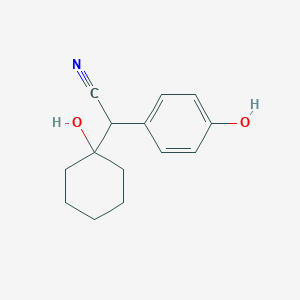
![9,9-Dimethyl-7,8-diazatricyclo[4.2.1.02,5]non-7-ene](/img/structure/B25101.png)
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
